molecular formula C8H17NO B2682654 (2R)-2-(Oxan-4-yl)propan-1-amine CAS No. 2248173-91-1

(2R)-2-(Oxan-4-yl)propan-1-amine

Cat. No.: B2682654
CAS No.: 2248173-91-1
M. Wt: 143.23
InChI Key: FZSLTQVQTWQEEO-ZETCQYMHSA-N
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Description

(2R)-2-(Oxan-4-yl)propan-1-amine is a chiral amine compound that features a tetrahydropyran (oxan) ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Oxan-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The oxan ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxan-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The oxan ring can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R)-2-(Oxan-4-yl)propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxan-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Oxan-4-yl)propan-1-amine: The enantiomer of (2R)-2-(Oxan-4-yl)propan-1-amine, which may have different biological activities and properties.

    (2R)-2-(Tetrahydrofuran-4-yl)propan-1-amine: A similar compound with a tetrahydrofuran ring instead of an oxan ring.

    (2R)-2-(Pyran-4-yl)propan-1-amine: A similar compound with a pyran ring instead of an oxan ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the oxan ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSLTQVQTWQEEO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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